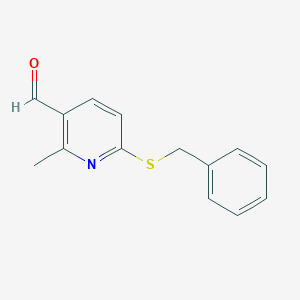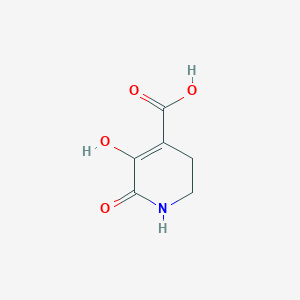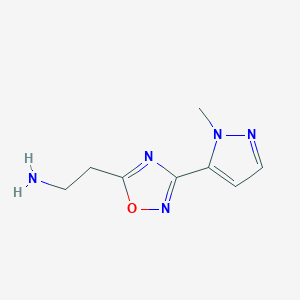
Ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-5-Brom-4-ethoxy-3-methylbenzofuran-2-carboxylat umfasst typischerweise die Reaktion von 2-Hydroxy-5-brom-4-ethoxy-3-methylbenzaldehyd mit Ethylbromacetat in Gegenwart einer Base wie Natriumcarbonat in einem Lösungsmittel wie N-Methylpyrrolidin. Diese Reaktion liefert das gewünschte Benzofuran-Derivat mit guter Reinheit und Ausbeute .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege verwenden, aber in größerem Maßstab, mit Optimierungen für Kosteneffizienz und Effizienz. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Skalierbarkeit und Reproduzierbarkeit des Syntheseprozesses verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
Ethyl-5-Brom-4-ethoxy-3-methylbenzofuran-2-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Oxidations- und Reduktionsreaktionen: Die Verbindung kann oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.
Kupplungsreaktionen: Es kann an Suzuki-Miyaura-Kupplungsreaktionen teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Kupplungsreaktionen: Palladiumkatalysatoren und Borreagenzien in Gegenwart einer Base.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Benzofuran-Derivate ergeben, während Kupplungsreaktionen komplexe polycyclische Strukturen erzeugen können.
Wissenschaftliche Forschungsanwendungen
Ethyl-5-Brom-4-ethoxy-3-methylbenzofuran-2-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Medizinische Chemie: Es dient als Leitverbindung für die Entwicklung neuer Medikamente mit potentiellen Antitumor-, antibakteriellen und antiviralen Aktivitäten.
Biologische Studien: Die Verbindung wird in Studien verwendet, um ihre biologischen Aktivitäten und Wirkmechanismen zu verstehen.
Industrielle Anwendungen: Es kann als Zwischenprodukt bei der Synthese anderer komplexer organischer Moleküle verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-5-Brom-4-ethoxy-3-methylbenzofuran-2-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Das Benzofuranringsystem kann mit verschiedenen Enzymen und Rezeptoren interagieren und deren Aktivität modulieren, was zu den beobachteten biologischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege hängen vom spezifischen biologischen Kontext und der Art der Substituenten am Benzofuranring ab .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while coupling reactions can produce complex polycyclic structures.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a lead compound for the development of new drugs with potential anti-tumor, antibacterial, and antiviral activities.
Biological Studies: The compound is used in studies to understand its biological activities and mechanisms of action.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the benzofuran ring .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethyl-5-Brom-4-methylbenzofuran-2-carboxylat
- Ethyl-5-Brom-4-ethoxybenzofuran-2-carboxylat
- Ethyl-5-Brom-3-methylbenzofuran-2-carboxylat
Einzigartigkeit
Ethyl-5-Brom-4-ethoxy-3-methylbenzofuran-2-carboxylat ist aufgrund der spezifischen Kombination von Substituenten am Benzofuranring einzigartig, die ihm einzigartige chemische und biologische Eigenschaften verleiht. Das Vorhandensein der Ethoxy- und Methylgruppen zusammen mit dem Bromatom beeinflusst seine Reaktivität und Wechselwirkungen mit biologischen Zielstrukturen, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C14H15BrO4 |
|---|---|
Molekulargewicht |
327.17 g/mol |
IUPAC-Name |
ethyl 5-bromo-4-ethoxy-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C14H15BrO4/c1-4-17-13-9(15)6-7-10-11(13)8(3)12(19-10)14(16)18-5-2/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
RJWIAKGVQSVDEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC2=C1C(=C(O2)C(=O)OCC)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11790284.png)

![2-(Piperazin-1-ylsulfonyl)benzo[d]thiazole](/img/structure/B11790299.png)



![3-(Piperidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11790319.png)


